molecular formula C15H10F3N B12959513 2-Phenyl-7-(trifluoromethyl)-1H-indole

2-Phenyl-7-(trifluoromethyl)-1H-indole

Cat. No.: B12959513
M. Wt: 261.24 g/mol
InChI Key: COBCRIBOXJPAMW-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(trifluoromethyl)-1H-indole typically involves the reaction of 2-aminobenzophenone with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the indole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid for nitration, and halogenating agents like bromine for halogenation.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-7-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-7-(trifluoromethyl)quinoxaline
  • 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2’,3’:4,5]pyrimido[1,2-a]azepine-4-thione
  • 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives

Uniqueness

2-Phenyl-7-(trifluoromethyl)-1H-indole is unique due to its indole core structure combined with a trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-8-4-7-11-9-13(19-14(11)12)10-5-2-1-3-6-10/h1-9,19H

InChI Key

COBCRIBOXJPAMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C(F)(F)F

Origin of Product

United States

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